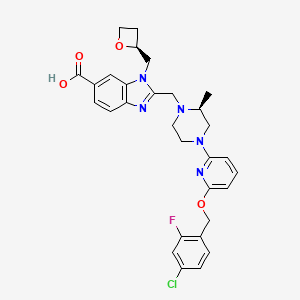
GLP-1 receptor agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon-like peptide-1 (GLP-1) receptor agonists, also known as GLP-1 analogs, GLP-1DAs or incretin mimetics, are a class of drugs that reduce blood sugar and energy intake by activating the GLP-1 receptor . They mimic the actions of the endogenous incretin hormone GLP-1 that is released by the gut after eating . GLP-1 agonists were initially developed for type 2 diabetes . The drugs were also noted to reduce food intake and body weight significantly, and some have also been approved to treat obesity in the absence of diabetes .
Applications De Recherche Scientifique
1. Development and Characteristics of GLP-1 Analogues
GLP-1 receptor agonists, such as LY2189265, are designed to address the limitations of the native GLP-1 hormone, specifically its short half-life due to rapid inactivation. These analogues, like LY2189265, show extended pharmacokinetics and activity, which are beneficial in treating type 2 diabetes. They offer glucose-dependent insulinotropic effects, reduced glucagonemia, and a neutral or weight-reducing profile (Glaesner et al., 2010).
2. Neuroprotective Potential in Parkinson's Disease
GLP-1 receptor agonists have demonstrated neuroprotective effects in experimental models of Parkinson's disease (PD). Evidence suggests that agonists like exenatide may improve motor and cognitive functions in PD, although the exact molecular mechanisms are still being explored. This highlights the potential therapeutic utility of GLP-1 analogues in neurodegenerative diseases like PD and PD dementia (Athauda & Foltynie, 2016).
3. Applications in Diabetes and Obesity Treatment
GLP-1 receptor agonists are effective in treating type 2 diabetes due to their ability to reduce weight and attenuate hyperglycemia. The development of multireceptor agonist peptides, like triagonists, aims to enhance GLP-1's activities by broadening tissue targets and synergizing at tissues expressing multiple receptors, such as the brain and pancreatic isletβ cells (Capozzi et al., 2018).
4. Insight into Molecular Mechanisms
Research on the crystal structure of the GLP-1 receptor bound to a peptide agonist provides insight into the molecular mechanism of action of GLP-1 peptides. This understanding aids in designing peptide agonists with potent activity, applicable in diabetes models (Jazayeri et al., 2017).
5. Potential in Treating Other Conditions
Beyond diabetes and obesity, GLP-1 agonists have shown benefits in other conditions. Studies indicate potential applications in Parkinson’s Disease, Alzheimer’s disease, depression, chemical dependency, lipotoxicity, and non-alcoholic fatty liver diseases. The versatility of GLP-1 analogs in treating various conditions is an area of active research (Laurindo et al., 2022).
Mécanisme D'action
GLP-1 agonists work by activating the GLP-1 receptor. They slow gastric emptying, inhibit the release of glucagon, and stimulate insulin production, therefore reducing hyperglycemia in people with type 2 diabetes . They also reduce food intake and therefore body weight, making them an effective treatment for obesity .
Safety and Hazards
GLP-1 receptor agonists are associated with a low risk of hypoglycemia, and the most common adverse effects are gastrointestinal . Other warnings and precautions include pancreatitis and thyroid cell carcinomas . There is also an ongoing review of GLP-1 receptor agonists regarding the risk of suicidal thoughts and self-harm .
Orientations Futures
GLP-1 receptor agonists are an effective treatment option for people with type 2 diabetes, shown to achieve multi-factorial clinical benefits . When selecting or advising about treatments, pharmacists should consider how the different GLP-1 RAs and their mechanisms of action affect clinical outcomes in order to ensure optimal treatment for individuals . There is also ongoing research into the potential use of GLP-1 receptor agonists in treating neurodegenerative diseases such as Parkinson’s disease .
Propriétés
IUPAC Name |
2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOFNNKAUXCJ-CVDCTZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GLP-1 receptor agonist 2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

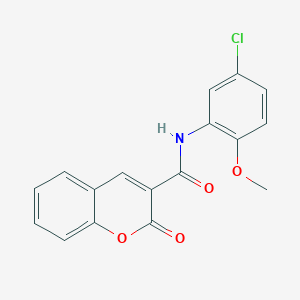
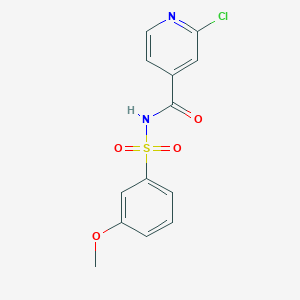
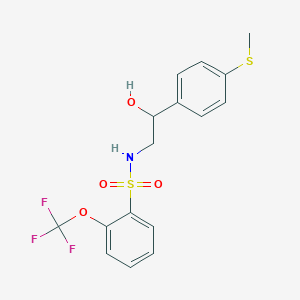
![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)



![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)
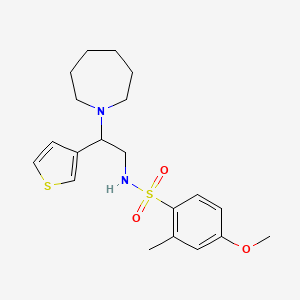
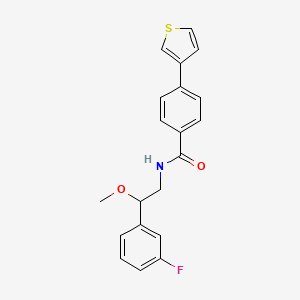
![1-(2-Aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2449715.png)